molecular formula C7H8BrFN2 B1435707 (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine CAS No. 1932587-71-7

(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine

Cat. No.: B1435707
CAS No.: 1932587-71-7
M. Wt: 219.05 g/mol
InChI Key: VSNNQOZQHGWCKR-BYPYZUCNSA-N
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Description

(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine is a chiral compound featuring a pyridine ring substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, pyridine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 3 and 5 positions, respectively.

    Chiral Amine Introduction: The chiral ethanamine moiety is introduced through a nucleophilic substitution reaction, where a suitable chiral amine reacts with the halogenated pyridine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the ethanamine moiety.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine nucleophile can yield various substituted amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The chiral nature of the compound also plays a crucial role in its biological activity, as it can interact differently with chiral biomolecules.

Comparison with Similar Compounds

    ®-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities.

    1-(3-Bromo-5-chloropyridin-2-yl)ethanamine: A similar compound with a chlorine substituent instead of fluorine.

    1-(3-Bromo-5-methylpyridin-2-yl)ethanamine: A compound with a methyl group instead of fluorine.

Uniqueness: (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine is unique due to the specific combination of bromine and fluorine substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can interact stereospecifically with biological targets.

Properties

IUPAC Name

(1S)-1-(3-bromo-5-fluoropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNNQOZQHGWCKR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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